molecular formula C9H10BrFO2 B13166984 (1S)-2-bromo-1-(5-fluoro-2-methoxyphenyl)ethanol

(1S)-2-bromo-1-(5-fluoro-2-methoxyphenyl)ethanol

Cat. No.: B13166984
M. Wt: 249.08 g/mol
InChI Key: HQEZPACGLDIUEM-MRVPVSSYSA-N
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Description

(1S)-2-Bromo-1-(5-fluoro-2-methoxyphenyl)ethan-1-ol is an organic compound that features a bromine atom, a fluorine atom, and a methoxy group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-2-Bromo-1-(5-fluoro-2-methoxyphenyl)ethan-1-ol typically involves the bromination of a precursor compound. One common method is the bromination of 1-(5-fluoro-2-methoxyphenyl)ethanol using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(1S)-2-Bromo-1-(5-fluoro-2-methoxyphenyl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromine atom can be reduced to form a hydrogen atom.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used for oxidation reactions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used for reduction.

    Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-bromo-1-(5-fluoro-2-methoxyphenyl)ethanone.

    Reduction: Formation of 1-(5-fluoro-2-methoxyphenyl)ethanol.

    Substitution: Formation of 2-azido-1-(5-fluoro-2-methoxyphenyl)ethanol or 2-thiocyanato-1-(5-fluoro-2-methoxyphenyl)ethanol.

Scientific Research Applications

(1S)-2-Bromo-1-(5-fluoro-2-methoxyphenyl)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1S)-2-Bromo-1-(5-fluoro-2-methoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets. The bromine and fluorine atoms, along with the methoxy group, can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological pathways and result in specific physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • (1S)-2-Bromo-1-(4-fluoro-2-methoxyphenyl)ethan-1-ol
  • (1S)-2-Bromo-1-(5-chloro-2-methoxyphenyl)ethan-1-ol
  • (1S)-2-Bromo-1-(5-fluoro-3-methoxyphenyl)ethan-1-ol

Uniqueness

(1S)-2-Bromo-1-(5-fluoro-2-methoxyphenyl)ethan-1-ol is unique due to the specific positioning of the bromine, fluorine, and methoxy groups on the phenyl ring. This unique arrangement can result in distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C9H10BrFO2

Molecular Weight

249.08 g/mol

IUPAC Name

(1S)-2-bromo-1-(5-fluoro-2-methoxyphenyl)ethanol

InChI

InChI=1S/C9H10BrFO2/c1-13-9-3-2-6(11)4-7(9)8(12)5-10/h2-4,8,12H,5H2,1H3/t8-/m1/s1

InChI Key

HQEZPACGLDIUEM-MRVPVSSYSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)F)[C@@H](CBr)O

Canonical SMILES

COC1=C(C=C(C=C1)F)C(CBr)O

Origin of Product

United States

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